![molecular formula C21H22N2O2 B4723878 N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)
N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Overview
Description
N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide, also known as AM404, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. AM404 is a derivative of arachidonic acid and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide exerts its effects by inhibiting the reuptake of anandamide, which is a neurotransmitter that binds to cannabinoid receptors in the body. By increasing the levels of anandamide, N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide can activate these receptors and produce analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide can produce analgesic effects in animal models of pain. N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide has been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide in lab experiments is its ability to produce consistent and reproducible results. However, one limitation is that N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Future Directions
There are several future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide. One area of interest is the development of more efficient synthesis methods for N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide, which could lead to increased availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action and potential therapeutic effects of N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide. Finally, there is a need for more clinical trials to determine the safety and efficacy of N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide in humans.
Scientific Research Applications
N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide has been studied for its potential therapeutic effects in various fields of research, including pain management, neuroprotection, and cancer treatment. Studies have shown that N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide can inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the body. Anandamide is known to have analgesic and neuroprotective effects, which makes N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide a promising candidate for pain management and neuroprotection.
properties
IUPAC Name |
4-methyl-N-[(Z)-1-(4-methylphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-13-22-21(25)19(14-17-9-5-15(2)6-10-17)23-20(24)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3,(H,22,25)(H,23,24)/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSNJKBUDWLSW-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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